4,6-Quinolinediamine
Description
4,6-Quinolinediamine (C₉H₉N₃) is a heterocyclic aromatic compound featuring a quinoline backbone with amino groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, catalysis, and materials science. Derivatives of this compound are synthesized via substitutions on the quinoline ring or amino groups, leading to diverse biological and chemical functionalities .
Properties
IUPAC Name |
quinoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVYRACZMFUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344097 | |
| Record name | 4,6-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-09-3 | |
| Record name | 4,6-Quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Quinolinediamine typically involves the functionalization of quinoline derivatives. One common method is the reduction of quinoline-4,6-dinitro compounds using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon. Another approach involves the direct amination of quinoline derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The choice of catalyst, solvent, and reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Quinolinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4,6-dione derivatives.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4,6-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4,6-Quinolinediamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Quinolinediamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular properties of 4,6-quinolinediamine derivatives:
Key Observations :
Physicochemical Properties
- Basicity: Quinolinediamine derivatives exhibit variable basicity depending on substituents. For example, tetraethyl-substituted quinolinoquinolines show pKaH values >12 in acetonitrile, surpassing classical superbasics like DMAN .
- Solubility: Fluorophenyl derivatives (e.g., 2-(4-Fluorophenyl)-quinoline-4,6-diamine) are less water-soluble due to aromatic hydrophobicity, whereas methyl derivatives exhibit moderate solubility in polar solvents .
- Thermal Stability: Halogenated derivatives (e.g., 4,9-dichloroquinolinoquinoline) show higher thermal stability, suitable for high-temperature reactions .
Reaction Yields and Challenges
Catalytic Performance
- CuW-EDDP Framework: A (4,6)-connected metal-organic framework incorporating quinoline-like units shows 98% selectivity in methyl phenyl sulfide oxidation .
Biological Activity
4,6-Quinolinediamine, also known as N4,N4-dimethyl-4,6-quinolinediamine, is an organic compound with the molecular formula C₉H₉N₃. It is a derivative of quinoline characterized by two amino groups located at the 4th and 6th positions of the quinoline ring. This structure imparts unique chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that the compound may interfere with bacterial DNA synthesis or protein function, thereby inhibiting growth. Studies have shown that derivatives of quinoline compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Anticancer Properties
The anticancer properties of this compound are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Mechanistic studies suggest that it may target specific signaling pathways involved in cancer cell survival. For instance, one study highlighted its role in modulating the TIAM1-RAC1 signaling axis , which is crucial for cancer cell invasion and metastasis .
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives in treating various diseases:
- Inhibition of Plasmodium falciparum : A study reported that quinoline derivatives exhibited low to sub-micromolar activities against Plasmodium falciparum, indicating potential as antimalarial agents .
- Antitrypanosomal Activity : Compounds derived from this compound showed promising results against Trypanosoma brucei, suggesting their application in treating trypanosomiasis .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels within cells, which play a critical role in both microbial resistance and cancer cell dynamics .
Comparative Analysis with Similar Compounds
To understand the distinct biological activities of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two amino groups at positions 4 and 6 | Antimicrobial, anticancer |
| N4,N4-Dimethylquinoline | Similar structure but lacks amino groups | Reduced biological activity |
| Quinoline | Parent compound | Limited direct biological activity |
The presence of both amino and dimethyl groups in this compound enhances its reactivity and biological efficacy compared to simpler analogs.
Q & A
Q. What are the established synthetic pathways for 4,6-Quinolinediamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic amination of halogenated quinoline precursors. For example, substituting 4,6-dichloroquinoline with ammonia under high-pressure conditions yields the diamine derivative. Optimization strategies include:
- Temperature control : Elevated temperatures (120–150°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Catalyst selection : Palladium or copper catalysts enhance amination efficiency, reducing side products .
- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while excess ammonia ensures complete substitution .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- NMR : H NMR (DMSO-d6) reveals amine proton signals at δ 6.8–7.2 ppm. Discrepancies in integration ratios may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .
- Mass Spectrometry : High-resolution ESI-MS ([M+H] expected at m/z 176.12) resolves ambiguities in molecular weight. Contaminants (e.g., unreacted precursors) require purification via column chromatography (silica gel, CHCl:MeOH 9:1) .
- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm^{-1) confirm functional groups. Compare with literature spectra to validate assignments .
Advanced Research Questions
Q. How can researchers address contradictory data in the biological activity of this compound derivatives across studies?
Methodological Answer: Contradictions often stem from variability in assay conditions or compound purity. To mitigate:
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
- Validate purity : Employ orthogonal methods (HPLC, elemental analysis) to confirm >95% purity .
- Meta-analysis : Apply PRISMA guidelines to systematically compare published data, identifying outliers due to methodological differences (e.g., incubation time, concentration ranges) .
Q. What strategies are effective for designing this compound-based probes for metal ion detection, and how can selectivity challenges be overcome?
Methodological Answer:
- Chelation design : Modify the 4,6-diamine scaffold with electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity. Fluorescent probes require conjugation with fluorophores (e.g., dansyl chloride) .
- Selectivity screening : Test against competing ions (e.g., Zn, Cu) using UV-Vis titration. Adjust pH to favor target ion coordination (e.g., pH 7.4 for physiological relevance) .
- Computational modeling : DFT calculations predict binding energies and optimize probe geometry for specific metal ions .
Q. How should researchers approach reproducibility challenges in synthesizing this compound derivatives reported in patents versus peer-reviewed literature?
Methodological Answer:
- Detailed protocols : Patents often omit critical steps (e.g., drying solvents over molecular sieves). Cross-reference with academic papers for missing details .
- Reagent sourcing : Use CAS-registered reagents to avoid variability in commercial products (e.g., amine sources with differing moisture content) .
- Independent validation : Reproduce key findings in triplicate, documenting deviations (e.g., stirring speed, cooling rates) in lab notebooks .
Q. What are the best practices for integrating this compound into multi-step organic syntheses, particularly in avoiding side reactions?
Methodological Answer:
- Protecting groups : Temporarily block amine functionalities with Boc or Fmoc groups during subsequent reactions (e.g., Suzuki couplings) .
- Sequential addition : Introduce reactive electrophiles (e.g., acyl chlorides) after diamine synthesis to prevent undesired cross-linking.
- In-situ monitoring : Use TLC (ethyl acetate:hexane 1:1) to track intermediate formation and halt reactions at optimal conversion points .
Methodological and Ethical Considerations
Q. How can researchers ensure compliance with safety protocols when handling this compound, given its potential toxicity?
Methodological Answer:
Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- Software : Gaussian (DFT), AutoDock (docking studies), or ChemDraw (reaction mechanisms).
- Parameters : Calculate HOMO-LUMO gaps to predict redox behavior and Mulliken charges to identify reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
